REACTION_CXSMILES
|
[Na].[Na].[C:3]([C:6]1[O:7][C:8]2[C:13]([C:14](=[O:16])[CH:15]=1)=[C:12]([O:17][CH2:18][CH:19]([OH:36])[CH2:20][O:21][C:22]1[CH:31]=[CH:30][CH:29]=[C:28]3[C:23]=1[C:24](=[O:35])[CH:25]=[C:26]([C:32]([OH:34])=[O:33])[O:27]3)[CH:11]=[CH:10][CH:9]=2)([OH:5])=[O:4].C(Br)C1C=CC=CC=1.C(=O)([O-])O.[Na+]>CN(C=O)C>[C:32]([C:26]1[O:27][C:28]2[C:23]([C:24](=[O:35])[CH:25]=1)=[C:22]([O:21][CH2:20][CH:19]([OH:36])[CH2:18][O:17][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]3[C:13]=1[C:14](=[O:16])[CH:15]=[C:6]([C:3]([OH:5])=[O:4])[O:7]3)[CH:31]=[CH:30][CH:29]=2)([OH:34])=[O:33] |f:0.1.2,4.5,^1:0,1|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Na].[Na].C(=O)(O)C=1OC2=CC=CC(=C2C(C1)=O)OCC(COC1=C2C(C=C(OC2=CC=C1)C(=O)O)=O)O
|
Name
|
|
Quantity
|
0.734 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0.734 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 24 hr
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was washed with water two times
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1OC2=CC=CC(=C2C(C1)=O)OCC(COC1=C2C(C=C(OC2=CC=C1)C(=O)O)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |